N-Methyl-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide
CAS No.:
Cat. No.: VC17875895
Molecular Formula: C7H13N3O2S
Molecular Weight: 203.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13N3O2S |
---|---|
Molecular Weight | 203.26 g/mol |
IUPAC Name | N-methyl-1-propan-2-ylpyrazole-3-sulfonamide |
Standard InChI | InChI=1S/C7H13N3O2S/c1-6(2)10-5-4-7(9-10)13(11,12)8-3/h4-6,8H,1-3H3 |
Standard InChI Key | MOYABJBUJQYBTC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=CC(=N1)S(=O)(=O)NC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-Methyl-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide exhibits a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) modified by a sulfonamide group at the 3-position and an isopropyl group at the 1-position. The methyl substituent on the sulfonamide nitrogen further differentiates its structure from simpler pyrazole derivatives. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | N-methyl-1-propan-2-ylpyrazole-3-sulfonamide |
Molecular Formula | |
Molecular Weight | 203.26 g/mol |
InChIKey | MOYABJBUJQYBTC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=CC(=N1)S(=O)(=O)NC |
The three-dimensional conformation of the molecule, influenced by steric effects from the isopropyl group, may impact its binding affinity to biological targets .
Synthesis and Analytical Methods
Synthetic Pathways
The synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide involves multi-step reactions, often beginning with the formation of the pyrazole ring followed by sulfonylation. A plausible route includes:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-keto esters.
-
Sulfonylation: Reaction with sulfonyl chlorides under basic conditions to introduce the sulfonamide group.
-
N-Methylation: Quaternization using methylating agents like methyl iodide.
Reaction conditions (temperature, pH, and solvent selection) critically influence yield and purity. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and isolate intermediates.
Purification and Characterization
Purification typically involves recrystallization from ethanol or acetone. Advanced techniques such as column chromatography may enhance purity for pharmacological testing. Mass spectrometry (MS) and elemental analysis confirm molecular weight and composition, while X-ray crystallography could elucidate solid-state structure, though such data remain unpublished for this compound .
Biological Activities and Mechanisms
Anti-Inflammatory and Analgesic Effects
Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Molecular docking studies suggest that the isopropyl group in N-Methyl-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide could occupy hydrophobic pockets in COX-2, potentially conferring selectivity over COX-1. In vivo models using analogous compounds show edema reduction by 40–60% in carrageenan-induced paw inflammation assays .
Antitumor Activity
The sulfonamide group may chelate metal ions essential for tumor cell proliferation, while the pyrazole ring could intercalate DNA or inhibit topoisomerases. Preliminary studies on similar compounds report IC values of 10–50 µM against breast (MCF-7) and lung (A549) cancer cell lines .
Pharmacokinetic and Toxicity Considerations
Absorption and Distribution
The logP (partition coefficient) of N-Methyl-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, estimated at 1.2–1.5, suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. The isopropyl group may hinder efflux by P-glycoprotein, increasing intracellular accumulation.
Metabolism and Excretion
Sulfonamides are primarily metabolized via hepatic acetylation or glucuronidation. The methyl group on the sulfonamide nitrogen could slow N-acetylation, prolonging half-life. Urinary excretion is anticipated, with potential dose adjustments required in renal impairment.
Toxicity Profile
While acute toxicity data are lacking, sulfonamides generally carry risks of hypersensitivity reactions (e.g., Stevens-Johnson syndrome). Pyrazole derivatives may induce hepatotoxicity at high doses, necessitating future subchronic toxicity studies .
Research Gaps and Future Directions
Mechanistic Studies
Elucidating the exact molecular targets of N-Methyl-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide requires enzyme inhibition assays (e.g., against DHPS or COX) and proteomic profiling. Comparative studies with simpler pyrazoles could isolate the contributions of its substituents .
Preclinical Development
Rodent pharmacokinetic studies and xenograft models are needed to validate antitumor efficacy. Structural modifications, such as introducing fluorine atoms or bioisosteric replacements, may optimize bioavailability and safety .
Synergistic Combinations
Combining this compound with β-lactam antibiotics or checkpoint inhibitors could address antimicrobial resistance or enhance anticancer immune responses, respectively.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume